molecular formula C13H6ClNO4 B12002217 2-Chloro-7-nitroxanthen-9-one CAS No. 20061-60-3

2-Chloro-7-nitroxanthen-9-one

Cat. No.: B12002217
CAS No.: 20061-60-3
M. Wt: 275.64 g/mol
InChI Key: TUDDRRQTAGXRQI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-nitroxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7-nitroxanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitroxanthen-9-one involves its interaction with molecular targets such as DNA and topoisomerase II. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-nitroxanthen-9-one is unique due to the presence of both chloro and nitro substituents on the xanthone core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .

Properties

CAS No.

20061-60-3

Molecular Formula

C13H6ClNO4

Molecular Weight

275.64 g/mol

IUPAC Name

2-chloro-7-nitroxanthen-9-one

InChI

InChI=1S/C13H6ClNO4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H

InChI Key

TUDDRRQTAGXRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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